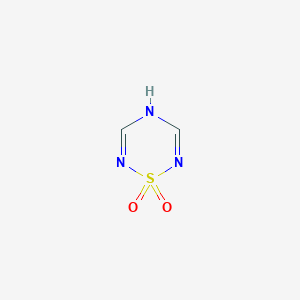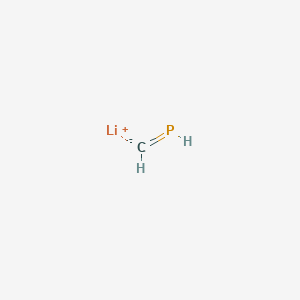
N,N-Dibenzyl-4-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzyl-4-propylaniline is a chemical compound consisting of aniline with two benzyl groups and a propyl group as substituents on the nitrogen and the para position of the aniline ring, respectively. This compound crystallizes in the monoclinic crystal system and is known for its yellowish-white crystalline appearance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One method to synthesize N,N-Dibenzyl-4-propylaniline involves the reaction of aniline with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol or tetrahydrofuran (THF) under reflux conditions . Another method involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in THF, which yields a tin amide compound that reacts with benzyl bromide to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibenzyl-4-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated derivatives at the benzylic positions.
Wissenschaftliche Forschungsanwendungen
N,N-Dibenzyl-4-propylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dibenzyl-4-propylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. The pathways involved in its action include the formation of carbocation intermediates and subsequent stabilization through resonance effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibenzylaniline: Similar structure but lacks the propyl group at the para position.
4-Propylaniline: Contains a propyl group at the para position but lacks the benzyl groups on the nitrogen.
Uniqueness
N,N-Dibenzyl-4-propylaniline is unique due to the presence of both benzyl and propyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90255-75-7 |
|---|---|
Molekularformel |
C23H25N |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
N,N-dibenzyl-4-propylaniline |
InChI |
InChI=1S/C23H25N/c1-2-9-20-14-16-23(17-15-20)24(18-21-10-5-3-6-11-21)19-22-12-7-4-8-13-22/h3-8,10-17H,2,9,18-19H2,1H3 |
InChI-Schlüssel |
JLNITRNCYMNJCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)

![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)
![4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one](/img/structure/B14364060.png)


